molecular formula C61H106N14O15 B14090745 L-Valine, L-lysylglycyl-L-isoleucyl-L-leucylglycyl-L-lysyl-L-valyl-L-phenylalanyl-L-threonyl-L-leucyl-L-threonyl-(9CI)

L-Valine, L-lysylglycyl-L-isoleucyl-L-leucylglycyl-L-lysyl-L-valyl-L-phenylalanyl-L-threonyl-L-leucyl-L-threonyl-(9CI)

Cat. No.: B14090745
M. Wt: 1275.6 g/mol
InChI Key: NBOKFONQQZRHRY-MBSBSPMSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Valine, L-lysylglycyl-L-isoleucyl-L-leucylglycyl-L-lysyl-L-valyl-L-phenylalanyl-L-threonyl-L-leucyl-L-threonyl-(9CI) is a complex peptide compound composed of multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valine, L-lysylglycyl-L-isoleucyl-L-leucylglycyl-L-lysyl-L-valyl-L-phenylalanyl-L-threonyl-L-leucyl-L-threonyl-(9CI) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Activation of the Resin: The resin is activated to allow the first amino acid to attach.

    Coupling: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU or DIC.

    Deprotection: Protecting groups on the amino acids are removed to allow the next amino acid to couple.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide.

Chemical Reactions Analysis

Types of Reactions

L-Valine, L-lysylglycyl-L-isoleucyl-L-leucylglycyl-L-lysyl-L-valyl-L-phenylalanyl-L-threonyl-L-leucyl-L-threonyl-(9CI) can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of certain amino acids, such as methionine and cysteine.

    Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution Reagents: Various alkylating agents.

Major Products

The major products of these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of methionine results in methionine sulfoxide.

Scientific Research Applications

L-Valine, L-lysylglycyl-L-isoleucyl-L-leucylglycyl-L-lysyl-L-valyl-L-phenylalanyl-L-threonyl-L-leucyl-L-threonyl-(9CI) has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Potential therapeutic applications, including drug delivery and as a biomarker for certain diseases.

    Industry: Utilized in the development of novel materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Valine, L-lysylglycyl-L-isoleucyl-L-leucylglycyl-L-lysyl-L-valyl-L-phenylalanyl-L-threonyl-L-leucyl-L-threonyl-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

    L-Isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine: Another peptide with a similar structure but different amino acid sequence.

    L-Phenylalanyl-L-proline: A simpler dipeptide with distinct properties.

Uniqueness

L-Valine, L-lysylglycyl-L-isoleucyl-L-leucylglycyl-L-lysyl-L-valyl-L-phenylalanyl-L-threonyl-L-leucyl-L-threonyl-(9CI) is unique due to its specific sequence of amino acids, which imparts unique structural and functional properties. This uniqueness makes it valuable for specific applications where other peptides may not be suitable.

Properties

Molecular Formula

C61H106N14O15

Molecular Weight

1275.6 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C61H106N14O15/c1-13-36(10)49(71-46(79)31-65-52(80)40(64)23-17-19-25-62)58(86)68-42(27-32(2)3)53(81)66-30-45(78)67-41(24-18-20-26-63)54(82)72-47(34(6)7)57(85)70-44(29-39-21-15-14-16-22-39)56(84)74-50(37(11)76)59(87)69-43(28-33(4)5)55(83)75-51(38(12)77)60(88)73-48(35(8)9)61(89)90/h14-16,21-22,32-38,40-44,47-51,76-77H,13,17-20,23-31,62-64H2,1-12H3,(H,65,80)(H,66,81)(H,67,78)(H,68,86)(H,69,87)(H,70,85)(H,71,79)(H,72,82)(H,73,88)(H,74,84)(H,75,83)(H,89,90)/t36-,37+,38+,40-,41-,42-,43-,44-,47-,48-,49-,50-,51-/m0/s1

InChI Key

NBOKFONQQZRHRY-MBSBSPMSSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CCCCN)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.